molecular formula C19H17ClN2O2 B2852290 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide CAS No. 924823-86-9

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2852290
CAS No.: 924823-86-9
M. Wt: 340.81
InChI Key: HWFRXMOWPRXWBO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring fused with a carboxamide group, a chlorophenyl group, and a cyclopentyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzoxazole intermediate.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the benzoxazole intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzoxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the cyclopentyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine or alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the benzoxazole ring or cyclopentyl group.

    Reduction Products: Amines or alcohols derived from the reduction of the carboxamide group.

    Substitution Products: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.

    3-(4-methylphenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and interactions.

    3-(4-chlorophenyl)-N-cyclohexyl-2,1-benzoxazole-5-carboxamide: Contains a cyclohexyl group instead of a cyclopentyl group, potentially altering its steric and electronic properties.

Uniqueness

The presence of both the chlorophenyl and cyclopentyl groups in 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide provides a unique combination of steric and electronic effects, which can influence its reactivity, biological activity, and potential applications. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-14-8-5-12(6-9-14)18-16-11-13(7-10-17(16)22-24-18)19(23)21-15-3-1-2-4-15/h5-11,15H,1-4H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRXMOWPRXWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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